N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine
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Overview
Description
Benzo[d]thiazol is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazol compounds can be analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazol compounds can vary widely depending on the specific compound and conditions. For example, some benzo[d]thiazol compounds have been found to exhibit antimicrobial activity, but this activity can be eliminated by the presence of an O-alkyl moiety at certain positions of the phenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol compounds can be determined using various techniques, including IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Synthesis and Chemical Characterization
A foundational aspect of research on this compound involves its synthesis and chemical characterization. Sabnis and Rangnekar (1990) achieved a novel synthesis of related benzo[b]thiophen derivatives, highlighting the chemical reactivity and potential for further modifications of such compounds (R. W. Sabnis, D. W. Rangnekar, 1990). This foundational work sets the stage for exploring the diverse applications of benzo[d]thiazol derivatives in scientific research.
Antitumor Properties and Mechanism of Action
Bradshaw et al. (2002) discussed the potent antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, which include derivatives structurally similar to the compound . These compounds show selective and potent antitumor activities in vitro and in vivo, with fluorine atoms incorporated to thwart metabolic inactivation and amino acid conjugation used to enhance solubility and bioavailability (T. Bradshaw et al., 2002).
Regulation of Cell Cycle and Apoptosis
Kumbhare et al. (2014) synthesized and evaluated isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine for their anti-cancer activity, demonstrating how modifications of the core structure can impact biological activity. One compound in particular was shown to induce G2/M cell cycle arrest and apoptosis in cancer cells by activating p53 via mitochondrial-dependent pathways (R. Kumbhare et al., 2014).
Application as Security Ink
Lu and Xia (2016) explored the use of a novel V-shaped molecule derived from benzo[d]thiazol for applications as security ink. This research highlights the compound's potential in material science, especially in the development of morphologically dependent materials with specific responses to stimuli (Xiao-lin Lu, M. Xia, 2016).
Novel Derivatives and Anticancer Agents
Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones as anticancer agents, indicating the ongoing interest in benzothiazole derivatives for therapeutic purposes. The study highlights the structure-activity relationships and the potential for benzothiazole scaffolds in drug development (Derya Osmaniye et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3S3/c23-12-9-10-15-18(11-12)29-22(25-15)26-21-19(13-5-1-3-7-16(13)27-21)20-24-14-6-2-4-8-17(14)28-20/h2,4,6,8-11H,1,3,5,7H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEFHRMFWIBVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC3=NC4=C(S3)C=C(C=C4)F)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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